

Gosogliptin statistical significance analysis

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Compound Focus: Gosogliptin

CAS No.: 869490-47-1

Cat. No.: S004125

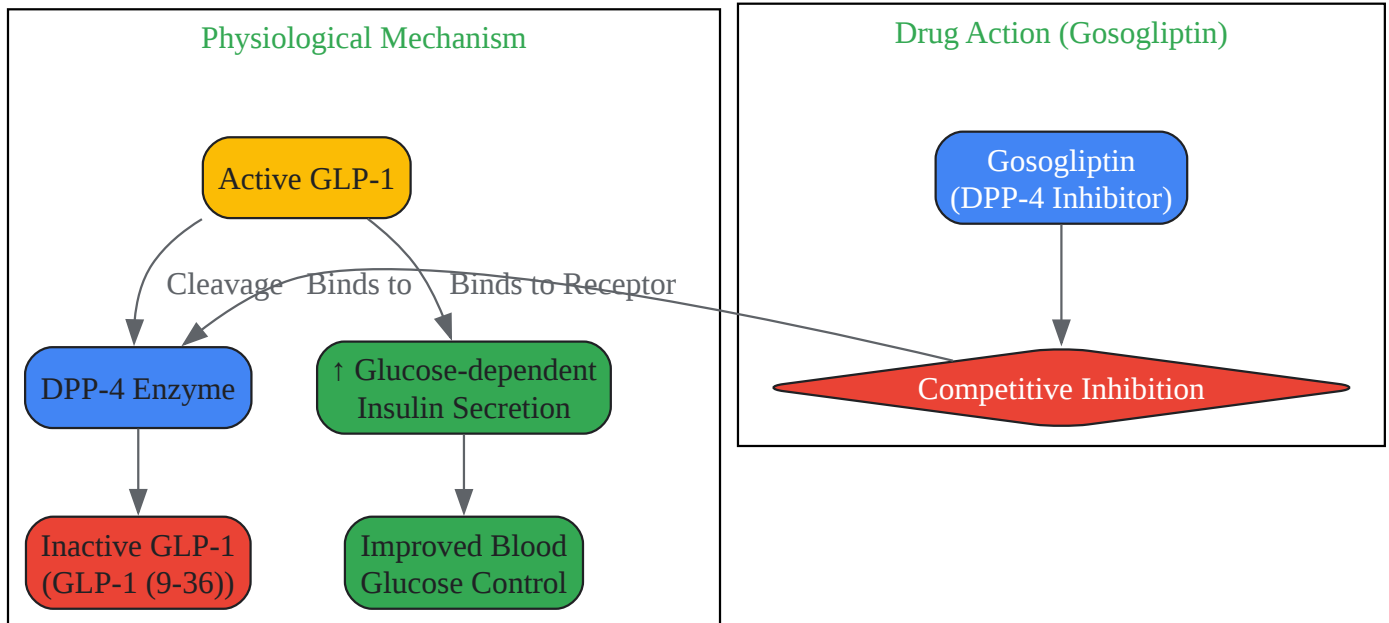
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Gosogliptin Profile & Available Data

Aspect	Available Data
Drug Name	Gosogliptin (development code PF-00734200) [1]
Classification	Dipeptidyl peptidase-4 (DPP-4) inhibitor (gliptin) [1]
Molecular Formula	C ₁₇ H ₂₄ F ₂ N ₆ O [2] [1]
Molecular Weight	366.41 g/mol [2] [1]
Mechanism of Action	Potent, selective, competitive inhibitor of DPP-4 enzyme [3]
Selectivity	>200-fold selective over related enzymes (DPP-2, DPP-3, DPP-8, DPP-9) [3]
Clinical Trial Phase	Phase 3 (completed) [1]
Approval Status	Approved in Russia (trade name Saterex) [1]
Key Efficacy Finding	Effective as monotherapy and in combination with metformin; non-inferior to Vildagliptin in a Russian study [1]

Mechanism of Action and Experimental Pathway

The following diagram illustrates the mechanism of DPP-4 inhibitors like **Gosogliptin** and a common pathway for in vitro potency assessment.



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Diagram Title: DPP-4 Inhibitor Mechanism and Assay Workflow

This diagram shows that **Gosogliptin** exerts its effect by competitively binding to the DPP-4 enzyme [3]. This inhibition prevents the enzyme from rapidly degrading endogenous incretin hormones like Glucagon-like Peptide-1 (GLP-1) [4]. By preserving active GLP-1, the drug enhances glucose-dependent insulin secretion, leading to improved blood glucose control in patients with Type 2 Diabetes [4].

A standard experimental method to establish the potency of a DPP-4 inhibitor like **Gosogliptin** is the **in vitro enzyme inhibition assay** [3]:

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of the drug against the DPP-4 enzyme.
- **Typical Protocol:**

- **Reaction Mixture:** A buffer solution containing recombinant human DPP-4 enzyme is prepared.
- **Pre-incubation:** The enzyme is incubated with various concentrations of **Gosogliptin**.
- **Reaction Initiation:** A synthetic substrate that DPP-4 cleaves (e.g., Gly-Pro-para-nitroanilide) is added. The cleavage of this substrate releases a chromophore (like p-nitroaniline) which can be measured spectrophotometrically.
- **Measurement:** The enzyme activity is quantified by measuring the increase in absorbance per unit time (e.g., at 405 nm for p-nitroaniline).
- **Data Analysis:** The percentage of enzyme inhibition at each drug concentration is calculated. The IC_{50} value, which represents the concentration of **Gosogliptin** needed to inhibit 50% of the DPP-4 enzyme activity, is then determined from the dose-response curve.

Interpretation and Further Research Guidance

The search results confirm **Gosogliptin's** status as a potent and selective DPP-4 inhibitor but lack the detailed statistical comparisons you require. For a rigorous analysis, you would need access to the full, detailed study reports.

To proceed with your comparison guide, I suggest you:

- **Consult Clinical Trial Registries:** Websites like ClinicalTrials.gov contain protocols and sometimes summary results for Phase 2 and 3 studies, which may include the specific statistical outcomes you need.
- **Search for Full Publications:** The Phase 3 trial conducted in Russia [1] may have results published in a peer-reviewed journal article that provides more comprehensive data tables and statistical analysis.
- **Benchmark Against Known Data:** You can compare the known mechanism and high-level efficacy of **Gosogliptin** with the well-documented profiles of other DPP-4 inhibitors (like sitagliptin or vildagliptin) and other drug classes, for which extensive comparative data is available [5] [4].

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References

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